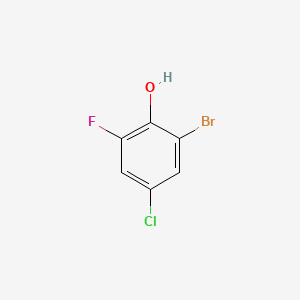

2-Bromo-4-chloro-6-fluorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-4-chloro-6-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDYUSDMWUDGAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397140 | |

| Record name | 2-bromo-4-chloro-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886499-88-3 | |

| Record name | 2-Bromo-4-chloro-6-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-4-chloro-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-chloro-6-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chloro-6-fluorophenol is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern on the phenol ring, featuring bromine, chlorine, and fluorine atoms, imparts distinct chemical reactivity and makes it a valuable intermediate for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The strategic placement of these halogens allows for selective functionalization, enabling the construction of diverse molecular architectures with tailored biological activities and material properties. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with relevant experimental protocols and safety information.

Chemical and Physical Properties

While experimentally determined physical properties for this compound are not extensively reported in publicly available literature, predicted values and data from commercial suppliers provide valuable insights. It is important to note that the appearance of this compound has been described as both a clear, colorless liquid and a white to off-white solid, suggesting that its physical state may vary depending on purity and ambient conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClFO | --INVALID-LINK-- |

| Molecular Weight | 225.44 g/mol | --INVALID-LINK-- |

| CAS Number | 886499-88-3 | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Boiling Point | 205.3 ± 35.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.875 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | 6.74 ± 0.23 (Predicted) | --INVALID-LINK-- |

| Refractive Index | 1.5820 (Predicted) | --INVALID-LINK-- |

| Appearance | Clear colourless liquid / White to off-white Solid | --INVALID-LINK--, --INVALID-LINK-- |

Spectral Data

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by the interplay of the hydroxyl group and the three different halogen substituents on the aromatic ring.[2] The hydroxyl group is an activating, ortho-, para-directing group, while the halogens are deactivating, ortho-, para-directing groups. The presence of bromine, chlorine, and fluorine offers multiple sites for selective chemical modifications.

The bromine atom, in particular, is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of complex drug candidates.

Experimental Protocols

Note: A specific, validated experimental protocol for the synthesis of this compound is not available in the searched resources. The following proposed synthesis is based on general knowledge of aromatic halogenation and should be optimized and validated in a laboratory setting.

Proposed Synthesis of this compound

This proposed synthesis involves a two-step halogenation of a commercially available fluorophenol.

Caption: Proposed synthetic workflow for this compound.

Methodology:

-

Chlorination of 4-Fluorophenol: 4-Fluorophenol is reacted with a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), in an appropriate solvent. The reaction conditions (temperature, reaction time) would need to be optimized to achieve selective monochlorination at the position ortho to the hydroxyl group, yielding 4-chloro-2-fluorophenol.

-

Bromination of 4-Chloro-2-fluorophenol: The intermediate, 4-chloro-2-fluorophenol, is then subjected to bromination. A mild brominating agent like N-bromosuccinimide (NBS) is often preferred for controlled bromination of activated phenols. The reaction would be carried out in a suitable solvent, and the conditions would be optimized to favor bromination at the remaining ortho position to the hydroxyl group, leading to the desired this compound.

-

Purification: The final product would be purified using standard laboratory techniques such as column chromatography, recrystallization, or distillation to obtain the compound in high purity.

Biological Relevance and Drug Development

Specific studies on the biological activity of this compound are limited. However, the broader class of halogenated phenols and their derivatives has been extensively investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Derivatives of structurally related bromophenols have shown potential as cytotoxic agents against various cancer cell lines.[3] The mechanism of action is often attributed to the induction of apoptosis. Furthermore, bromophenol derivatives have been explored as inhibitors of enzymes such as acetylcholinesterase, which is relevant in the context of Alzheimer's disease.[3]

The unique substitution pattern of this compound makes it an attractive scaffold for the design and synthesis of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine and chlorine atoms provide sites for further chemical modification to optimize pharmacological properties.

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

This compound is classified as a hazardous substance. According to the safety data sheet, it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling this compound.[4]

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

First Aid:

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. While detailed experimental data on its physical and spectral properties are not yet widely published, its unique chemical structure provides a foundation for a wide range of synthetic transformations. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in various scientific and industrial applications. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its hazardous nature.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Bromo-4-chloro-6-fluorophenol

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical and materials science research, the precise structural determination of novel chemical entities is paramount. This technical guide provides a comprehensive overview of the methodologies and analytical data interpretation required for the unambiguous structure elucidation of 2-Bromo-4-chloro-6-fluorophenol, a halogenated phenol with significant potential in organic synthesis. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of complex aromatic compounds.

Introduction

This compound (C₆H₃BrClFO) is a polysubstituted aromatic compound whose utility in the synthesis of advanced materials and pharmaceutical intermediates necessitates a thorough understanding of its molecular structure. The arrangement of the bromine, chlorine, and fluorine atoms, in conjunction with the hydroxyl group on the phenol ring, dictates its reactivity, physicochemical properties, and potential biological activity. This guide outlines a systematic approach to confirming the identity and structure of this compound through the synergistic application of modern spectroscopic techniques.

Physicochemical Properties

A foundational aspect of compound characterization is the determination of its physical properties. These constants provide a preliminary assessment of purity and serve as a reference for subsequent analytical procedures.

| Property | Value | Reference |

| CAS Number | 886499-88-3 | [1] |

| Molecular Formula | C₆H₃BrClFO | [1] |

| Molecular Weight | 225.44 g/mol | [1] |

| Appearance | Clear, colorless liquid | [2] |

Spectroscopic Analysis for Structure Elucidation

The definitive confirmation of the structure of this compound relies on the collective evidence from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Spectral Data (in CDCl₃):

The ¹H NMR spectrum is anticipated to show two aromatic protons and one hydroxyl proton. The chemical shifts and coupling patterns are dictated by the electronic effects and spatial relationships of the halogen and hydroxyl substituents.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.0 - 7.3 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-5 | 7.2 - 7.5 | Doublet of doublets (dd) | J(H-H) ≈ 2-3, J(H-F) ≈ 1-2 |

| -OH | Variable (broad singlet) | Broad singlet | N/A |

Note: Predicted values are based on the analysis of similar halogenated phenols. Actual values may vary.

Expected ¹³C NMR Spectral Data (in CDCl₃):

The proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals for the six carbon atoms of the benzene ring, with their chemical shifts influenced by the attached substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (-OH) | 145 - 155 |

| C-2 (-Br) | 110 - 120 |

| C-3 (-H) | 115 - 125 |

| C-4 (-Cl) | 120 - 130 |

| C-5 (-H) | 125 - 135 |

| C-6 (-F) | 150 - 160 (doublet, ¹J(C-F)) |

Note: The carbon attached to fluorine will appear as a doublet due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3550 - 3200 | O-H stretch (phenol) | Strong, Broad |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |

| 1600 - 1450 | Aromatic C=C stretch | Medium to Strong |

| 1300 - 1200 | C-O stretch (phenol) | Strong |

| 1250 - 1150 | C-F stretch | Strong |

| 800 - 600 | C-Cl stretch | Strong |

| 700 - 550 | C-Br stretch | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structural features. For this compound, electron ionization (EI) mass spectrometry is a common technique.

Expected Key Fragmentation Patterns:

The mass spectrum is expected to show a prominent molecular ion peak cluster. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion will appear as a characteristic isotopic pattern (M, M+2, M+4).

| m/z Value | Ion | Significance |

| 224/226/228 | [C₆H₃BrClFO]⁺ | Molecular Ion (M⁺) |

| 145/147 | [M - Br]⁺ | Loss of a bromine radical |

| 189/191 | [M - Cl]⁺ | Loss of a chlorine radical |

| 126 | [M - Br - Cl]⁺ | Loss of both bromine and chlorine radicals |

| 98 | [C₅H₃FO]⁺ | Further fragmentation |

Experimental Protocols

Standardized experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, use proton decoupling to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small drop of the liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane or methanol.

-

Gas Chromatography (GC): Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Use a temperature program to ensure good separation.

-

Mass Spectrometry (MS): Couple the GC outlet to an electron ionization (EI) mass spectrometer. Acquire mass spectra over a mass-to-charge (m/z) range of 50-300 amu.

Logical Workflow for Structure Elucidation

The process of structure elucidation is a logical progression of data acquisition and interpretation.

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the careful acquisition and interpretation of data from multiple spectroscopic techniques. By combining the insights from NMR, IR, and mass spectrometry, researchers can confidently confirm the molecular architecture of this important synthetic building block, paving the way for its application in the development of new technologies and therapeutics. This guide provides the foundational knowledge and experimental framework necessary to achieve this critical analytical objective.

References

Technical Guide: 2-Bromo-4-chloro-6-fluorophenol (CAS 886499-88-3)

Disclaimer: Publicly available scientific data for 2-Bromo-4-chloro-6-fluorophenol (CAS 886499-88-3) is limited. This guide synthesizes available information and provides a framework for its potential properties and applications based on the analysis of structurally similar compounds. All data presented should be considered theoretical and requires experimental validation.

Physicochemical Properties

This section outlines the predicted and known physicochemical characteristics of this compound, crucial for its handling, storage, and application in research.

| Property | Value | Source |

| CAS Number | 886499-88-3 | - |

| Molecular Formula | C₆H₃BrClFO | - |

| Molecular Weight | 225.44 g/mol | - |

| Appearance | Off-white to light yellow solid (Predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO). | - |

| pKa | Estimated to be in the range of 6-8 due to the electron-withdrawing effects of the halogen substituents. | - |

Spectroscopic Data

Spectroscopic data is fundamental for the structural confirmation of this compound. The following are predicted spectral characteristics.

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons would likely appear as multiplets in the range of 6.5-7.5 ppm. The phenolic proton would be a broad singlet, with its chemical shift dependent on the solvent and concentration. |

| ¹³C NMR | Six distinct signals are expected in the aromatic region (110-160 ppm), with the carbon attached to the hydroxyl group being the most deshielded. |

| IR (Infrared) Spectroscopy | Characteristic peaks would include a broad O-H stretch around 3200-3600 cm⁻¹, C-O stretching around 1200 cm⁻¹, and C-Br, C-Cl, and C-F stretching vibrations at lower frequencies. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z 224 and 226 in a ratio characteristic of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

Synthesis and Purification

A potential synthetic route for this compound could involve the selective halogenation of a substituted phenol precursor.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis and purification workflow for this compound.

Experimental Protocol: Hypothetical Synthesis

-

Reaction Setup: To a solution of 4-chloro-2-fluorophenol (1 equivalent) in acetonitrile, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Potential Applications in Drug Discovery

Halogenated phenols are valuable building blocks in medicinal chemistry due to their ability to form halogen bonds and modulate the electronic properties of molecules.

Potential Roles in Signaling Pathways:

This compound could potentially be investigated as an inhibitor or modulator in various signaling pathways. For instance, substituted phenols have been explored as inhibitors of protein tyrosine phosphatases (PTPs) or as scaffolds for kinase inhibitors.

Caption: Hypothetical inhibition of a protein tyrosine phosphatase by this compound.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with care, assuming it is a hazardous substance based on its structure.

| Hazard Category | Precautionary Measures |

| Acute Toxicity | Avoid inhalation, ingestion, and contact with skin and eyes. |

| Skin Corrosion/Irritation | Wear protective gloves and clothing. |

| Eye Damage/Irritation | Wear safety glasses with side-shields or goggles. |

| Environmental Hazards | Avoid release to the environment. |

General Laboratory Workflow for Safe Handling:

Caption: Safe handling workflow for this compound in a laboratory setting.

This document serves as a foundational guide. All researchers and drug development professionals are strongly encouraged to perform their own experimental validation of the properties and activities of this compound.

synthesis of 2-Bromo-4-chloro-6-fluorophenol

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-chloro-6-fluorophenol

For researchers, scientists, and drug development professionals, the strategic synthesis of multi-halogenated phenols is a cornerstone of modern medicinal chemistry. These compounds serve as versatile intermediates in the creation of complex molecular architectures for novel therapeutic agents and agrochemicals.[1][2] This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a key building block whose unique substitution pattern offers a multitude of possibilities for further chemical modification.

Proposed Synthetic Pathway

The can be strategically approached through a two-step process commencing with the selective halogenation of a commercially available fluorophenol. The directing effects of the hydroxyl (-OH) and fluoro (-F) groups on the aromatic ring are the primary determinants of regioselectivity in electrophilic aromatic substitution reactions.[1] The powerful activating and ortho-, para-directing nature of the hydroxyl group typically governs the position of the incoming electrophiles.[3]

A plausible and efficient synthetic route begins with 2-fluorophenol. The first step involves the chlorination at the para-position relative to the hydroxyl group, which is sterically less hindered and electronically activated. This is followed by the bromination at one of the remaining ortho-positions to yield the desired product.

Step 1: Synthesis of 4-Chloro-2-fluorophenol

The initial step involves the selective chlorination of 2-fluorophenol. The hydroxyl group directs the incoming chlorine electrophile predominantly to the para position.

Step 2: Synthesis of this compound

The intermediate, 4-chloro-2-fluorophenol, is then subjected to bromination. The hydroxyl group directs the bromine to the vacant ortho position, yielding the final product, this compound.[4]

Experimental Protocols

The following protocols are based on established methodologies for the halogenation of phenols and should be adapted and optimized for the specific .

Protocol 1: Synthesis of 4-Chloro-2-fluorophenol

Materials:

-

2-Fluorophenol

-

A suitable chlorinated solvent (e.g., Dichloromethane, Chloroform)

-

A chlorinating agent (e.g., Sulfuryl chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS))

-

Inert gas (e.g., Argon or Nitrogen)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-fluorophenol in the chosen chlorinated solvent.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add the chlorinating agent (e.g., 1.05 equivalents of NCS) portion-wise to the stirred solution, maintaining the low temperature.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 4-chloro-2-fluorophenol by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound

Materials:

-

4-Chloro-2-fluorophenol

-

A suitable solvent (e.g., Acetic acid, Dichloroethane)

-

A brominating agent (e.g., Bromine (Br₂), N-Bromosuccinimide (NBS))

-

Sodium sulfite solution (10%)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a reaction flask, dissolve the purified 4-chloro-2-fluorophenol in the chosen solvent.[4]

-

Cool the mixture to 5-10 °C.

-

Slowly add a solution of the brominating agent (e.g., 1.1 equivalents of Bromine) in the same solvent dropwise, while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction by TLC.

-

Once the reaction is complete, quench the excess bromine by adding a 10% sodium sulfite solution.

-

Separate the organic layer and neutralize it with a saturated sodium bicarbonate solution.[1][5]

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent using a rotary evaporator to yield the crude this compound.[1][5]

-

The final product can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes representative quantitative data for a typical synthesis based on similar halogenation reactions. Actual yields and purity may vary depending on the specific reaction conditions and scale.

| Parameter | Step 1: Chlorination | Step 2: Bromination |

| Starting Material | 2-Fluorophenol | 4-Chloro-2-fluorophenol |

| Reagents | N-Chlorosuccinimide | Bromine |

| Solvent | Dichloromethane | Acetic Acid |

| Reaction Temperature | 0 °C to Room Temp. | 5-10 °C to Room Temp. |

| Reaction Time | 2-4 hours | 2-6 hours |

| Purity (by GC/HPLC) | >95% (after purification) | >97% (after purification) |

| Yield | 75-85% | 80-90% |

Mandatory Visualization

The logical workflow for the is depicted in the following diagram.

Caption: Synthetic workflow for this compound.

References

An In-Depth Technical Guide to 2-Bromo-4-chloro-6-fluorophenol as a Starting Material

Introduction

2-Bromo-4-chloro-6-fluorophenol is a halogenated aromatic compound that serves as a highly functionalized and versatile starting material in organic synthesis. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on a phenol core, provides multiple reactive sites for constructing complex molecular architectures.[1] This makes it a valuable building block for researchers, scientists, and drug development professionals, particularly in the synthesis of novel pharmaceuticals, agrochemicals, and specialty chemicals.[1] The presence of a bromine atom allows for various cross-coupling reactions, while the fluorine and chlorine atoms can significantly influence the metabolic stability, binding affinity, and lipophilicity of target molecules.[2][3] The phenolic hydroxyl group offers a convenient handle for modifications such as etherification and esterification.[2][4]

This technical guide provides a comprehensive overview of the properties, synthesis, and synthetic applications of this compound, with a focus on its utility in modern chemical research and drug discovery.

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical characteristics of this compound are critical for its handling, storage, and application in synthetic protocols. These properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 886499-88-3 | [5] |

| Molecular Formula | C₆H₃BrClFO | [1][5] |

| Molecular Weight | 225.44 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Appearance | Clear colourless liquid | [1] |

| Purity | ≥98% | [1] |

| SMILES | C1=C(C=C(C(=C1F)O)Br)Cl | [5] |

| Storage Conditions | Room temperature, dry |[1] |

Table 2: Spectroscopic Data Summary

| Technique | Details | Reference(s) |

|---|---|---|

| FTIR Spectra | Instrument: Bruker Tensor 27 FT-IR, Technique: Melt (Liquid) | [5] |

| ATR-IR Spectra | Instrument: Bruker Tensor 27 FT-IR, Technique: ATR-Neat (DuraSamplIR II) | [5] |

| Fluorine NMR | Conforms to Structure | [1] |

| Proton NMR | Conforms to Structure |[1] |

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in the provided literature, a logical synthetic route can be proposed based on the well-established principles of electrophilic aromatic substitution that govern the synthesis of similar halogenated phenols.[6] The most plausible approach involves the selective bromination of a 4-chloro-2-fluorophenol precursor. The powerful ortho-, para-directing effect of the hydroxyl group would direct the incoming bromine electrophile to the position ortho to the hydroxyl group and meta to the fluorine and chlorine atoms, yielding the desired product with high regioselectivity.[6]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its distinct reactive sites. Its reactivity can be inferred from structurally related compounds like 2-bromo-4-fluorophenol, which is widely used in palladium-catalyzed cross-coupling and etherification reactions.[7]

Key Reactions:

-

Palladium-Catalyzed Cross-Coupling: The bromine atom at the 2-position serves as an excellent handle for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions.[2][4] This allows for the facile introduction of a wide range of aryl, heteroaryl, and amine moieties, enabling the generation of diverse chemical libraries.[7]

-

Williamson Ether Synthesis: The phenolic hydroxyl group can be readily deprotonated with a suitable base and alkylated with various alkyl halides to form ethers.[4] This is a fundamental transformation for modifying the core structure and tuning its physicochemical properties.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, adapted from procedures for similar substrates.[2][4]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Degassed solvent (e.g., 1,4-dioxane and water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times to ensure an inert atmosphere.

-

Add the degassed solvent mixture to the flask via syringe.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction for completion using an appropriate technique (e.g., TLC, GC-MS, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to yield the desired biaryl product.

Applications in Drug Development and Research

Halogenated phenols are crucial building blocks in the pharmaceutical industry.[8] The application of this compound can be projected from the extensive use of its analogs in medicinal chemistry.

-

Kinase Inhibitors: 2-Bromo-4-fluorophenol is a key intermediate in the synthesis of Afatinib, an irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[2] The highly substituted phenyl ring of this compound could be incorporated into similar scaffolds to develop new kinase inhibitors with modulated potency, selectivity, or pharmacokinetic profiles for cancer therapy.

-

Enzyme Inhibitors: Derivatives of bromophenols have demonstrated significant inhibitory activity against various enzymes, including carbonic anhydrases (implicated in glaucoma and cancer) and acetylcholinesterase (a target for Alzheimer's disease).[2][7] This starting material provides a platform to synthesize novel derivatives for screening against a wide range of enzymatic targets.

The use of such a versatile building block is a foundational step in the drug discovery pipeline, enabling the rapid generation of compound libraries for subsequent biological evaluation.

This compound is a potent and versatile chemical intermediate with significant potential in medicinal chemistry, agrochemical synthesis, and material science. Its unique tri-halogenated structure provides a rich platform for synthetic modifications, including crucial C-C and C-N bond-forming cross-coupling reactions and etherifications. For researchers and drug development professionals, this compound represents a valuable starting material for creating novel, complex molecules with finely-tuned biological and physical properties, positioning it as a key building block in the pursuit of new therapeutic agents and advanced materials.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C6H3BrClFO | CID 3838744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Biological Activity of Halogenated Phenols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of halogenated phenols, a class of compounds with significant implications for antimicrobial research, environmental science, and drug development. By incorporating halogen atoms into the phenolic structure, the biological properties of these molecules can be significantly modulated, leading to enhanced efficacy and novel mechanisms of action. This document details their antimicrobial and antifungal activities, enzyme inhibition, and cytotoxic effects, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Quantitative Biological Activity Data

The biological activity of halogenated phenols is highly dependent on the nature and position of the halogen substituents on the phenol ring. The following tables summarize the quantitative data on their antimicrobial, antifungal, enzyme inhibitory, and cytotoxic activities.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The antimicrobial efficacy of halogenated phenols has been demonstrated against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2,4,6-Triiodophenol (2,4,6-TIP) | Staphylococcus aureus | 5 | [1] |

| Pentabromophenol (PBP) | Staphylococcus aureus | 0.5 | [2] |

| Laurinterol | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | [3] |

| Allolaurinterol | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | [3] |

| Laurinterol | Vancomycin-susceptible Enterococcus | 3.13 | [3] |

| Allolaurinterol | Vancomycin-susceptible Enterococcus | 6.25 | [3] |

Antifungal Activity (Minimum Inhibitory Concentration - MIC)

Halogenated phenols also exhibit potent activity against various fungal species, including those resistant to common antifungal drugs.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Thymol | Microsporum canis | 4.8–9.7 | [4] |

| Eugenol | Microsporum canis | 39 | [4] |

| Thymol | Candida spp. | 39 | [4] |

| Eugenol | Candida spp. | 150–620 | [4] |

| 2,4,6-Trichlorophenol | Candida albicans | Not specified, but most toxic in series | [5] |

Enzyme Inhibition (Half-maximal Inhibitory Concentration - IC50)

A key mechanism of action for some halogenated phenols is the inhibition of specific enzymes.

| Compound | Enzyme | IC50 (µM) | Reference |

| Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | α-glucosidase | 0.03 | |

| 2,4-Dibromophenol | α-glucosidase | 110.4 | |

| 3-Bromo-4,5-dihydroxybenzyl alcohol | α-glucosidase | 100 | |

| 2,3-Dibromo-4,5-dihydroxybenzyl alcohol | α-glucosidase | 89 | |

| 2,3,6-Tribromo-4,5-dihydroxybenzyl alcohol | α-glucosidase | 11 |

Cytotoxicity (Half-maximal Effective/Lethal Concentration - EC50/LC50)

The cytotoxicity of halogenated phenols is an important consideration for both their therapeutic potential and their environmental impact.

| Compound | Cell Line/Organism | Endpoint | Value (mg/L) | Reference |

| Pentachlorophenol (PCP) | Willow tree | EC50 | 5.8 - 37.3 | [5] |

| 2,4,6-Trichlorophenol | Gerronema viridilucens | EC50 | Most toxic in series | [5] |

| Polychlorinated phenols | Salix viminalis cuttings | EC50 | 5.8 to 37.3 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the biological activity of halogenated phenols.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of a halogenated phenol against a specific bacterium.[2][6][7]

Materials:

-

Test halogenated phenol compound

-

Sterile 96-well microtiter plates

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial strain for testing

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Dissolve the halogenated phenol in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Perform serial two-fold dilutions of the stock solution in the growth medium in the wells of the 96-well plate to achieve a range of desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not inhibit bacterial growth.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (inoculum in medium without the compound) and a negative control (medium only).

-

Cover the plate and incubate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify growth.

-

Biofilm Inhibition Assay using Crystal Violet Staining

This protocol describes the crystal violet assay to quantify the inhibition of biofilm formation by a halogenated phenol.[8][9][10][11]

Materials:

-

Test halogenated phenol compound

-

Sterile 96-well flat-bottom microtiter plates

-

Bacterial strain and appropriate growth medium

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid or 95% (v/v) Ethanol

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Preparation of Bacterial Suspension and Compound Dilutions:

-

Prepare a bacterial suspension as described in the MIC protocol.

-

In a 96-well plate, add the bacterial suspension to wells containing serial dilutions of the halogenated phenol. Include a positive control (bacteria and medium) and a negative control (medium only).

-

-

Biofilm Formation:

-

Incubate the plate at the optimal temperature for the test organism for 24-48 hours without agitation to allow for biofilm formation.

-

-

Washing and Staining:

-

Carefully remove the planktonic cells by gently washing the wells with PBS.

-

Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.

-

Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.

-

-

Quantification:

-

Air-dry the plate.

-

Solubilize the stained biofilm by adding 30% acetic acid or 95% ethanol to each well and incubate for 10-15 minutes with gentle shaking.

-

Transfer the solubilized crystal violet solution to a new flat-bottom plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

-

The percentage of biofilm inhibition is calculated relative to the control wells.

-

In Vitro Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for assessing the inhibitory effect of a halogenated phenol on a specific enzyme's activity using a spectrophotometer.[3][12][13]

Materials:

-

Purified target enzyme

-

Substrate for the enzyme that produces a chromogenic or fluorogenic product

-

Test halogenated phenol compound

-

Assay buffer (optimized for the specific enzyme)

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare solutions of the enzyme, substrate, and halogenated phenol in the assay buffer.

-

-

Assay Setup:

-

In the wells of a microplate or in cuvettes, add the assay buffer and different concentrations of the halogenated phenol.

-

Include a control reaction with no inhibitor.

-

-

Enzyme Reaction:

-

Initiate the enzymatic reaction by adding the enzyme to the wells (or substrate, depending on the experimental design).

-

Immediately begin monitoring the change in absorbance (for a chromogenic product) or fluorescence (for a fluorogenic product) over time at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of product formation) for each inhibitor concentration from the linear portion of the reaction progress curve.

-

Plot the reaction velocity against the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

-

Signaling Pathways and Mechanisms of Action

Halogenated phenols exert their biological effects through various molecular mechanisms, including the disruption of bacterial communication, interference with cellular energy production, and induction of programmed cell death.

Inhibition of Quorum Sensing in Staphylococcus aureus

Certain halogenated phenols, such as 2,4,6-triiodophenol (2,4,6-TIP), have been shown to interfere with the accessory gene regulator (agr) quorum-sensing system in Staphylococcus aureus.[1] This system controls the expression of virulence factors in a cell-density-dependent manner. 2,4,6-TIP significantly represses the expression of RNAIII, a key regulatory molecule in the agr cascade, thereby reducing the production of toxins and other virulence factors.[1]

Uncoupling of Mitochondrial Oxidative Phosphorylation

Pentachlorophenol (PCP) and other halogenated phenols are known to act as uncouplers of oxidative phosphorylation in mitochondria.[14][15][16][17][18] They are lipophilic weak acids that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This leads to a decrease in cellular ATP levels and an increase in oxygen consumption as the electron transport chain attempts to compensate.

Induction of Apoptosis via Caspase Activation

Chlorinated phenols have been shown to induce apoptosis, or programmed cell death, in various cell types.[11][19][20][21] This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. Halogenated phenols can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, leading to the activation of initiator caspases (e.g., caspase-8 and caspase-9) and subsequent activation of effector caspases (e.g., caspase-3), which cleave key cellular substrates, resulting in cell death.

This guide provides a foundational understanding of the diverse biological activities of halogenated phenols. Further research is warranted to fully elucidate their mechanisms of action and to explore their potential applications in medicine and biotechnology.

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. protocols.io [protocols.io]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Crystal violet staining protocol | Abcam [abcam.com]

- 9. benchchem.com [benchchem.com]

- 10. static.igem.org [static.igem.org]

- 11. ableweb.org [ableweb.org]

- 12. superchemistryclasses.com [superchemistryclasses.com]

- 13. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 14. Mild pentachlorophenol-mediated uncoupling of mitochondria depletes ATP but does not cause an oxidized redox state or dopaminergic neurodegeneration in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Uncoupler - Wikipedia [en.wikipedia.org]

- 17. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 19. Caspase-dependent apoptosis induced by two synthetic halogenated flavanones, 3',7-dichloroflavanone and 3',6-dichloroflavanone, on human breast and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-4-chloro-6-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-chloro-6-fluorophenol is a halogenated aromatic compound of significant interest in synthetic and medicinal chemistry. Its unique substitution pattern, featuring three different halogen atoms and a hydroxyl group, makes it a versatile building block for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive review of the available literature on this compound, covering its chemical properties, synthesis, and potential applications. Due to the limited availability of direct experimental data for this specific molecule, information from closely related analogues is included for comparative purposes. Detailed experimental protocols, quantitative data, and a proposed synthetic workflow are presented to support further research and development.

Chemical and Physical Properties

This compound is a substituted phenol with the chemical formula C₆H₃BrClFO.[2] Its structure is characterized by a benzene ring functionalized with a hydroxyl group and three different halogen atoms at positions 2, 4, and 6. This unique arrangement of substituents imparts specific chemical reactivity and physical properties that are valuable in organic synthesis.[1]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 886499-88-3 | [2] |

| Molecular Formula | C₆H₃BrClFO | [1][2] |

| Molecular Weight | 225.45 g/mol | [1][2] |

| Appearance | Clear colourless liquid | [1] |

| Purity | ≥98% | [1] |

| Storage | Room temperature, dry | [1] |

Synthesis of this compound

Proposed Synthetic Pathway

The logical synthetic route involves the initial chlorination of a fluorophenol, followed by bromination. The regioselectivity of these electrophilic aromatic substitution reactions is directed by the activating hydroxyl group and the existing halogen substituents.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from a general method for the synthesis of 2-bromo-4-chloro substituted phenols.[3]

Protocol 1: Synthesis of 4-chloro-2-fluorophenol (Hypothetical Intermediate)

-

Reaction Setup: In a reaction vessel suitable for gas sparging, prepare a solution of 2-fluorophenol in benzotrifluoride (weight ratio of approximately 1:3).

-

Chlorination: While stirring, sparge 1.0 to 1.5 equivalents of chlorine gas into the solution. The reaction temperature should be monitored and controlled.

-

Isolation: Upon completion of the reaction (monitored by GC or TLC), cool the reaction mixture to precipitate the 4-chloro-2-fluorophenol.

-

Purification: Isolate the solid product by filtration and wash with cold benzotrifluoride to obtain the desired intermediate.

Protocol 2: Synthesis of this compound

-

Reaction Setup: In a reaction flask, prepare a mixture of 4-chloro-2-fluorophenol (from Protocol 1), acetic acid (weight ratio of approximately 1:2), and 1 to 2 equivalents of a salt of a strong base and a weak acid, such as sodium acetate.[3]

-

Bromination: To this mixture, add 1 to 1.5 equivalents of a brominating agent, such as liquid bromine, dropwise. The reaction is typically carried out at room temperature with stirring.

-

Workup: After the reaction is complete, add water to the reaction mixture to precipitate the crude product.

-

Purification: The crude this compound can be isolated by filtration and purified by recrystallization from a suitable solvent to yield the final product.

Spectroscopic and Analytical Data

Detailed spectroscopic data for this compound are not widely published. However, commercial suppliers indicate that the fluorine and proton NMR spectra conform to the expected structure.[1] For reference and comparison, spectroscopic data for related compounds are provided below.

Table 2: Spectroscopic Data for this compound and Related Compounds

| Compound | Spectroscopic Data | Source(s) |

| This compound | ¹H NMR: Conforms to Structure¹⁹F NMR: Conforms to Structure | [1] |

| 2-Bromo-4-chlorophenol | ¹H NMR: Available in public databases.IR Spectra: Available in public databases.Mass Spectra: Available in public databases. | [4] |

| 2-Bromo-6-chloro-4-fluorophenol | Purity (by GC): 99.95% | [5] |

Applications in Drug Development and Agrochemicals

This compound is primarily utilized as a building block or key intermediate in organic synthesis.[1] The presence of multiple, distinct halogen atoms provides several reactive sites for further chemical transformations, such as cross-coupling reactions, allowing for the construction of complex molecular architectures.

While specific therapeutic agents or agrochemicals derived directly from this compound are not explicitly detailed in the available literature, its structural motifs are found in various biologically active compounds. Halogenated phenols are known to be crucial precursors for a range of pharmaceuticals and agrochemicals. For instance, the related compound 2-bromo-4-fluorophenol is a key intermediate in the synthesis of Afatinib, a tyrosine kinase inhibitor used in cancer therapy.

Biological Activity

There is no specific data on the biological activity of this compound in the reviewed literature. However, derivatives of bromophenols are being investigated for a range of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. The biological effects of such compounds are often attributed to their ability to modulate cellular signaling pathways.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the fields of pharmaceutical and agrochemical research. While detailed experimental and biological data for this specific compound are sparse in the public domain, this guide provides a foundational overview based on available information and data from structurally related compounds. The proposed synthetic protocols, based on established general methods, offer a starting point for researchers to produce and further investigate this compound and its derivatives for novel applications. Further research is warranted to fully characterize its spectroscopic properties, optimize its synthesis, and explore its potential biological activities.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C6H3BrClFO | CID 3838744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols - Google Patents [patents.google.com]

- 4. 2-Bromo-4-chlorophenol | C6H4BrClO | CID 69670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-4-chloro-6-fluorophenol

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Bromo-4-chloro-6-fluorophenol, a halogenated phenol derivative. This document is intended for researchers, scientists, and professionals in drug development, offering a structured presentation of its chemical and physical characteristics. The guide includes a summary of its properties, detailed experimental protocols for their determination, and a visual representation of a synthetic workflow.

Core Physicochemical Properties

This compound is a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] Its utility stems from the unique reactivity conferred by the bromine, chlorine, and fluorine substituents on the phenol ring. An accurate understanding of its physicochemical properties is fundamental for its application in synthetic chemistry.

Data Presentation: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClFO | [1][2] |

| Molecular Weight | 225.44 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 886499-88-3 | [2] |

| Appearance | Clear colourless liquid | [1] |

| Purity | ≥98% | [1] |

| Storage | Room temperature, dry | [1] |

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible synthesis and characterization of this compound. While specific protocols for determining all physicochemical properties of this exact compound are not extensively published, standard laboratory techniques are applicable.

Protocol 1: Synthesis of this compound (General Method)

A plausible synthetic route for this compound involves the selective halogenation of a substituted phenol. The following is a generalized protocol based on methods for similar compounds.

-

Materials:

-

4-Chloro-2-fluorophenol (starting material)

-

A suitable brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine)

-

An appropriate solvent (e.g., acetonitrile, dichloromethane)

-

Catalyst (if required)

-

-

Procedure:

-

Dissolve 4-chloro-2-fluorophenol in the chosen solvent in a reaction flask.

-

Cool the mixture to a suitable temperature (e.g., 0-5 °C) using an ice bath.

-

Slowly add the brominating agent to the solution while stirring. The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate solution if bromine was used).

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure this compound.

-

Protocol 2: Determination of Solubility (Shake-Flask Method)

The isothermal shake-flask method is a standard technique for determining the equilibrium solubility of a solid compound in a solvent.[3]

-

Materials:

-

This compound

-

High-purity organic solvents

-

Vials with tight-fitting caps

-

Thermostatic shaker bath

-

Analytical equipment (e.g., HPLC or UV-Vis spectrophotometer)

-

-

Procedure:

-

Add an excess amount of this compound to several vials.[3]

-

Accurately add a known volume of the selected solvent to each vial.[3]

-

Tightly cap the vials and place them in a thermostatic shaker bath at a constant temperature (e.g., 25 °C).[3]

-

Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation.[3]

-

After equilibration, allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant and filter it to remove any undissolved solid.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.[3]

-

Analyze the concentration of the diluted sample using a validated analytical method with a calibration curve.[3]

-

Calculate the solubility from the measured concentration, accounting for the dilution factor.[3]

-

Mandatory Visualization

The following diagram illustrates a logical workflow for the synthesis of this compound.

Caption: A logical workflow for the synthesis of this compound.

References

2-Bromo-4-chloro-6-fluorophenol molecular weight

An In-depth Technical Guide to the Molecular Weight of 2-Bromo-4-chloro-6-fluorophenol

This guide provides a detailed breakdown of the molecular weight of this compound, a halogenated phenol derivative of interest to researchers, scientists, and professionals in the field of drug development. The document outlines the compound's molecular formula, the atomic weights of its constituent elements, and the calculation of its overall molecular weight. Furthermore, a standardized experimental protocol for molecular weight determination via mass spectrometry is presented, along with a visual representation of the experimental workflow.

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₆H₃BrClFO[1].

Atomic Components and Weights

The calculation of the molecular weight is based on the standard atomic weights of each element present in the molecule. The table below summarizes the atomic weights for Carbon (C), Hydrogen (H), Bromine (Br), Chlorine (Cl), Fluorine (F), and Oxygen (O).

| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 6 | 12.011[2][3][4] | 72.066 |

| Hydrogen | H | 3 | 1.008[5][6][7] | 3.024 |

| Bromine | Br | 1 | 79.904[8][9][10] | 79.904 |

| Chlorine | Cl | 1 | 35.45[11][12] | 35.45 |

| Fluorine | F | 1 | 18.998[13][14][15] | 18.998 |

| Oxygen | O | 1 | 15.999[16][17] | 15.999 |

| Total | 225.441 |

Based on the sum of the atomic weights of its components, the molecular weight of this compound is 225.44 g/mol [1].

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The following is a generalized protocol for the determination of the molecular weight of this compound using a standard mass spectrometer.

Objective: To experimentally verify the molecular weight of this compound.

Materials:

-

This compound sample

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., Q-TOF, Orbitrap)

-

Syringe and filter for sample introduction

-

Calibration standard

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound.

-

Dissolve the sample in a suitable high-purity solvent to a final concentration of approximately 1 mg/mL.

-

Vortex the solution to ensure complete dissolution.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer using a known calibration standard according to the manufacturer's instructions. This ensures accurate mass measurements.

-

-

Sample Infusion and Ionization:

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump at a constant flow rate.

-

Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), to generate ions from the analyte molecules. For this compound, negative ion mode may be preferable to deprotonate the phenolic hydroxyl group, forming [M-H]⁻ ions.

-

-

Mass Analysis:

-

The generated ions are transferred into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A full scan mass spectrum is acquired over a relevant m/z range (e.g., 100-500 m/z).

-

-

Data Analysis:

-

Process the acquired mass spectrum using the instrument's software.

-

Identify the peak corresponding to the molecular ion. In negative ion mode, this will be the [M-H]⁻ peak.

-

The m/z value of this peak will correspond to the mass of the deprotonated molecule. To obtain the molecular weight of the neutral molecule, the mass of a proton (approximately 1.007 amu) is added to the measured m/z value.

-

Compare the experimentally determined molecular weight to the calculated theoretical molecular weight.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the molecular weight of this compound using mass spectrometry.

Caption: Workflow for Molecular Weight Determination.

References

- 1. This compound | C6H3BrClFO | CID 3838744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. byjus.com [byjus.com]

- 4. Atomic/Molar mass [westfield.ma.edu]

- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 6. quora.com [quora.com]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Bromine - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 12. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 13. Atomic Data for Fluorine (F ) [physics.nist.gov]

- 14. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 15. byjus.com [byjus.com]

- 16. princeton.edu [princeton.edu]

- 17. Oxygen - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-4-chloro-6-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 2-Bromo-4-chloro-6-fluorophenol (CAS No. 886499-88-3). The information is intended to support laboratory research and development activities by providing essential data on the compound's properties, potential hazards, and safe usage.

Chemical and Physical Properties

This compound is a halogenated phenol with the molecular formula C₆H₃BrClFO.[1][2][3] The strategic placement of bromine, chlorine, and fluorine atoms on the phenol ring results in a unique chemical reactivity profile, making it a valuable intermediate in organic synthesis.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 886499-88-3 | [1][2][4] |

| Molecular Formula | C₆H₃BrClFO | [1][2][3][4] |

| Molecular Weight | 225.44 g/mol | [1][3] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available for this specific compound, but a general protocol for determining solubility in organic solvents is available. | [5] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary hazards are associated with skin and eye contact, inhalation, and ingestion.

Table 2: GHS Hazard Classifications

| Hazard Class | Category | Hazard Statement |

| Skin Irritation/Corrosion | 2 | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation. |

| Allergic Skin Reaction | - | May cause an allergic skin reaction. |

Source: Information compiled from safety data sheets.

Toxicological Summary:

To the best of current knowledge, the toxicological properties of this compound have not been fully investigated.[6] It is presumed to be harmful if ingested or inhaled, and it is irritating to the mucous membranes and upper respiratory tract.[6] Due to the lack of comprehensive toxicological data, this compound should be handled with extreme caution, assuming it is toxic.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure risk.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.[6]

-

Hand Protection: Chemical-resistant gloves, such as butyl rubber or neoprene, are recommended. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[7]

-

Body Protection: A laboratory coat, closed-toe shoes, and long pants are mandatory. For tasks with a higher risk of splashing, a chemically impervious apron should be worn.[7]

-

Respiratory Protection: If working outside a fume hood or if dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Experimental Protocols

General Handling Workflow

The following diagram outlines the general workflow for the safe handling of this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

For small spills:

-

Alert personnel in the immediate area.

-

Wear appropriate PPE , including respiratory protection.

-

Contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

-

Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Avoid creating dust.

-

Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

For large spills:

-

Evacuate the area immediately.

-

Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

-

Do not attempt to clean up a large spill without specialized training and equipment.

Caption: Decision workflow for responding to a spill of a halogenated phenol.

Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

-

Waste Segregation: Collect all materials contaminated with this compound (including excess reagent, solutions, contaminated PPE, and cleanup materials) in a designated, sealed, and clearly labeled container for halogenated organic waste .

-

Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".

-

Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area, away from incompatible materials.

-

Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain.

Storage and Incompatibility

-

Storage: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. Keep the container tightly closed.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound.

However, substituted phenols, as a class, are known to exhibit a range of biological effects. Some phenols can act as antioxidants by scavenging free radicals, a process that involves the donation of a hydrogen atom from the hydroxyl group to form a more stable phenoxyl radical.[8] Conversely, some 4-substituted phenols have been shown to inhibit melanin synthesis and tyrosinase activity, and can induce T-cell responses against melanocytes, suggesting a potential for immunomodulatory effects.[7]

Given the lack of specific data for this compound, it is recommended that researchers investigating its biological effects conduct thorough in-vitro and in-vivo studies to elucidate its specific mechanism of action.

Synthesis

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

- 1. Phenol | Definition, Structure, Uses, & Facts | Britannica [britannica.com]

- 2. Oxidation of Few Substituted Phenols and Reaction Mechanism by Heterocyclic Pyrazinium Chlorochromate and its Biological Activity - ProQuest [proquest.com]

- 3. This compound | C6H3BrClFO | CID 3838744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. ehs.yale.edu [ehs.yale.edu]

- 7. Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-4-chloro-6-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This application note provides a detailed protocol for the chemoselective Suzuki-Miyaura coupling of 2-Bromo-4-chloro-6-fluorophenol. This polysubstituted phenol is a valuable building block in medicinal chemistry and materials science, where the selective functionalization of the C-Br bond over the C-Cl bond is crucial for the synthesis of complex molecular architectures. The inherent reactivity difference between aryl bromides and chlorides (C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions allows for the targeted arylation at the 2-position.[4][5] This protocol is designed to provide a robust starting point for researchers, with conditions optimized for high selectivity and yield.

Data Presentation

The following table summarizes the expected yields for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on typical results for similar substrates.[1][4]

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 90-98 |

| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 14 | 80-90 |

| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 75-85 |

| 5 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | Toluene/H₂O (5:1) | 100 | 18 | 70-80 |

Experimental Protocols

General Protocol for the Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol describes a general procedure for the selective coupling of an arylboronic acid with this compound.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

-

Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this catalyst/ligand mixture to the main reaction flask.

-

Inert Atmosphere: Seal the flask with a septum and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Alternatively, use three cycles of freeze-pump-thaw.

-